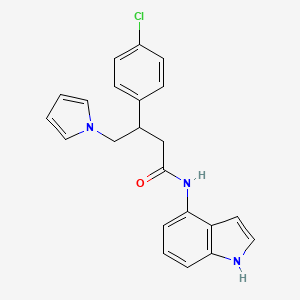

3-(4-chlorophenyl)-N-(1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H20ClN3O |

|---|---|

Molecular Weight |

377.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N-(1H-indol-4-yl)-4-pyrrol-1-ylbutanamide |

InChI |

InChI=1S/C22H20ClN3O/c23-18-8-6-16(7-9-18)17(15-26-12-1-2-13-26)14-22(27)25-21-5-3-4-20-19(21)10-11-24-20/h1-13,17,24H,14-15H2,(H,25,27) |

InChI Key |

YFQNIGWQCXLORL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)CC(CC(=O)NC2=CC=CC3=C2C=CN3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

3-(4-chlorophenyl)-N-(1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide, also known by its CAS number 1574363-61-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of indole and pyrrole derivatives. The final product is characterized by its unique structural features that contribute to its biological activity.

Antifungal and Antitubercular Activity

Research indicates that compounds with similar structural features exhibit promising antifungal and antitubercular properties. A study on related pyrazole derivatives demonstrated significant antifungal activity against pathogenic strains, suggesting that the indole and pyrrole moieties may enhance such activities through specific interactions with fungal cell components .

Antibacterial Properties

The compound has been evaluated for antibacterial activity against various strains. In vitro studies have shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other bacterial strains . The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against acetylcholinesterase (AChE) and urease. Compounds in related studies displayed IC50 values indicating strong inhibitory effects on urease, suggesting a potential therapeutic role in conditions related to excessive urease activity .

Case Study 1: Antifungal Activity

A recent study synthesized several derivatives based on the core structure of this compound. The results indicated that certain derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL. These findings support the hypothesis that the compound's structure contributes to its bioactivity .

Case Study 2: Antibacterial Screening

In a comprehensive antibacterial screening, the compound was tested against multiple strains including Escherichia coli and Staphylococcus aureus. The results showed varying degrees of effectiveness, with the compound achieving an MIC of 15 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.